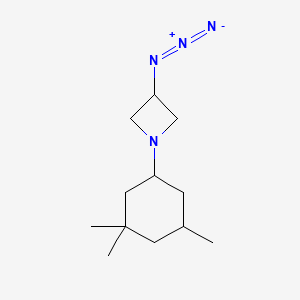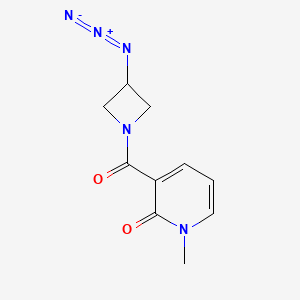
3-(3-氨基氮杂环己烷-1-羰基)-1-甲基吡啶-2(1H)-酮
描述
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成和生物活性
3-(3-氨基氮杂环己烷-1-羰基)-1-甲基吡啶-2(1H)-酮分子代表了杂环化合物合成中一个有趣的结构基序,展示了氮杂环己烷和吡啶酮衍生物在药物化学中的更广泛用途。研究探索了相关结构框架的各种衍生物,以了解它们在解决不同生物靶标方面的潜力。
一项研究详细介绍了杂环化合物的合成,包括吡啶酮和氮杂环己烷,在中枢神经系统抑制剂和抗炎剂方面的应用。源自类似结构框架的化合物已被评估其对中枢神经系统的抑制作用和抗炎特性,展示了这些支架的化学多功能性 (Okafor 等人,1982); (Fahmy 等人,2012)。
此外,对 BAZ2B 布罗莫结构域与 3-氨基-2-甲基吡啶衍生物相互作用的研究揭示了这些化合物在调节蛋白质功能方面的潜力,进一步强调了此类分子在药物发现工作中的作用 (Marchand 等人,2016)。
另一项研究重点关注不对称 CNN 钳形配体的钯(II)配合物,突出了吡啶衍生物在新型有机合成催化剂开发中的相关性。这项研究展示了此类分子框架在促进多种化学反应中的应用,强调了它们不仅仅局限于生物活性 (Bröring 等人,2008)。
此外,对氮杂环己烷喹诺酮的合成和抗菌特性的研究揭示了以氮杂环己烷为核心的化合物的抗菌潜力。此类研究强调了这些分子在开发新型抗生素中的用途,反映了在抗性挑战不断加剧的情况下对新型抗菌剂的持续需求 (Frigola 等人,1995)。
作用机制
Target of Action
The primary target of the compound 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is RORgammaT . RORgammaT is a nuclear receptor that plays a crucial role in the regulation of immune responses .
Mode of Action
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one interacts with RORgammaT, inhibiting its activity . This interaction disrupts the normal functioning of RORgammaT, leading to changes in the immune response .
Biochemical Pathways
The inhibition of RORgammaT by 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one affects various biochemical pathways involved in immune responses . The downstream effects of this interaction include changes in the expression of genes regulated by RORgammaT .
Result of Action
The molecular and cellular effects of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one’s action include changes in the activity of RORgammaT and alterations in the expression of RORgammaT-regulated genes . These changes can affect immune responses .
生化分析
Biochemical Properties
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one plays a significant role in biochemical reactions, particularly as an antagonist of the RORgammaT receptor. This compound interacts with the co-activator peptide SRC1_2, inhibiting its activity with an IC50 value of 8nM . The interaction between 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one and RORgammaT is crucial for modulating immune responses and inflammation.
Cellular Effects
The effects of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in immune responses. The compound affects gene expression by inhibiting the activity of RORgammaT, leading to changes in the transcription of target genes. Additionally, 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one impacts cellular metabolism by altering the metabolic flux and levels of specific metabolites .
Molecular Mechanism
At the molecular level, 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one exerts its effects through binding interactions with the RORgammaT receptor. This binding inhibits the receptor’s activity, preventing the transcription of pro-inflammatory genes. The compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways. Changes in gene expression are a direct result of the compound’s interaction with transcription factors and co-activators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained inhibition of RORgammaT activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits RORgammaT activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum concentration of the compound is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels is significant, as it can alter the concentrations of key intermediates in metabolic processes. These interactions are essential for understanding the compound’s overall effects on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound reaches its intended targets within the cell. The effects of 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one on subcellular structures are critical for understanding its overall biochemical and cellular impact .
属性
IUPAC Name |
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-4-2-3-8(9(12)14)10(15)13-5-7(11)6-13/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJAQWOTWZRCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















